7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
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Overview
Description
7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile: is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the alkylation of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile. The reaction is carried out using sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF) to yield the N1-substituted derivative. This intermediate is then treated with benzyl bromide to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Alkylation: The compound undergoes alkylation reactions to form N1-substituted derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Alkylation: Sodium hydride (NaH), methyl iodide (MeI), dimethylformamide (DMF).
Reduction: Lithium tetrahydridoborate, boron trifluoride-diethyl ether complex.
Major Products Formed
N1-substituted derivatives: Formed through alkylation reactions.
Reduced products: Formed through reduction reactions of ester groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Industry
Material Science:
Mechanism of Action
The exact mechanism of action for 7-amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile: A closely related compound with a tert-butyl group instead of a benzyl group.
7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile: Another similar compound with an ethyl group.
Properties
Molecular Formula |
C13H10N6O |
---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
7-amino-3-benzyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile |
InChI |
InChI=1S/C13H10N6O/c14-7-9-11(15)18-19-12(9)17-16-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,18H,6,15H2 |
InChI Key |
SWCYZZLIZWDXJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3C(=C(NN3C2=O)N)C#N |
Origin of Product |
United States |
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